Rac-n-{[(1r,2s,5s)-6-oxabicyclo[3.2.1]oct-3-en-2-yl]methyl}prop-2-enamide
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Overview
Description
Rac-n-{[(1r,2s,5s)-6-oxabicyclo[321]oct-3-en-2-yl]methyl}prop-2-enamide is a complex organic compound with a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rac-n-{[(1r,2s,5s)-6-oxabicyclo[3.2.1]oct-3-en-2-yl]methyl}prop-2-enamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the bicyclic core and the subsequent functionalization to introduce the prop-2-enamide group. Common synthetic routes may involve:
Cyclization Reactions: Formation of the bicyclic core through intramolecular cyclization reactions.
Functional Group Transformations: Introduction of the prop-2-enamide group through amide bond formation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Rac-n-{[(1r,2s,5s)-6-oxabicyclo[3.2.1]oct-3-en-2-yl]methyl}prop-2-enamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
Rac-n-{[(1r,2s,5s)-6-oxabicyclo[3.2.1]oct-3-en-2-yl]methyl}prop-2-enamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Rac-n-{[(1r,2s,5s)-6-oxabicyclo[3.2.1]oct-3-en-2-yl]methyl}prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other bicyclic structures with functional groups that can undergo similar chemical reactions. Examples include:
- **rac-[(1R,2S,5S)-6-oxabicyclo[3.2.1]oct-3-en-2-yl]methanamine .
- **rac-(1R,5S)-2-Methoxy-8-oxa-3-azabicyclo[3.2.1]oct-2-ene .
Uniqueness
Rac-n-{[(1r,2s,5s)-6-oxabicyclo[321]oct-3-en-2-yl]methyl}prop-2-enamide is unique due to its specific combination of a bicyclic core and a prop-2-enamide group
Properties
Molecular Formula |
C11H15NO2 |
---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
N-[[(1S,2R,5R)-6-oxabicyclo[3.2.1]oct-3-en-2-yl]methyl]prop-2-enamide |
InChI |
InChI=1S/C11H15NO2/c1-2-11(13)12-6-8-3-4-10-5-9(8)7-14-10/h2-4,8-10H,1,5-7H2,(H,12,13)/t8-,9+,10-/m0/s1 |
InChI Key |
YVYFVLHVBOQEHH-AEJSXWLSSA-N |
Isomeric SMILES |
C=CC(=O)NC[C@@H]1C=C[C@H]2C[C@@H]1CO2 |
Canonical SMILES |
C=CC(=O)NCC1C=CC2CC1CO2 |
Origin of Product |
United States |
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